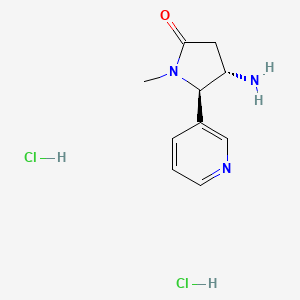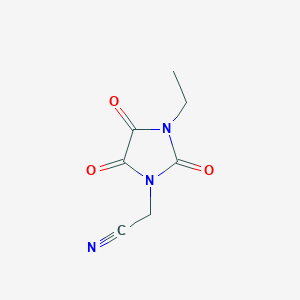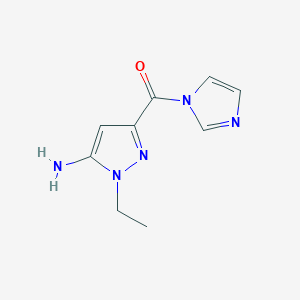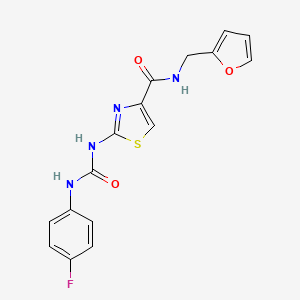
(4S,5R)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl (2-methylpyridin-3-yl)methanone” is a heterocyclic compound containing both piperidine and pyridine rings . Heterocycles are important compounds in organic chemistry, particularly for the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of this compound involves six steps starting from D-pyroglutaminol . The key step involves the introduction of a chiral methyl group by alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide .Molecular Structure Analysis
The molecular structure of this compound includes both piperidine and pyridine rings . Piperidine and pyridine rings are among the top 25 heterocycles that occur frequently in drug molecules .Chemical Reactions Analysis
The synthesis process involves several chemical reactions, including alkylation, reduction, and rearrangement . After these steps, a benzyl-protected piperidine intermediate is generated .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Heterocycles
The presence of both pyrrolidine and pyridine rings in this compound makes it a valuable precursor for synthesizing complex heterocycles. These structures are often found in pharmaceuticals where they can improve drug selectivity, solubility, and molecular polarity .
Development of Anticancer Agents
Nitrogen-containing heterocycles, such as those derived from this compound, have shown remarkable activity as topoisomerase inhibitors, which are crucial in anticancer therapy. Compounds like camptothecin, a quinoline alkaloid, have been derived from similar structures .
Antihypertensive Medications
The structural similarity to compounds like reserpine suggests potential applications in creating new antihypertensive drugs. Reserpine is an indole-based drug used to treat high blood pressure .
Analgesic Properties
Piperidine derivatives, which can be synthesized from this compound, have been extensively studied for their analgesic properties. This could lead to the development of new pain management medications .
Antioxidant Research
The compound’s structure is conducive to the synthesis of antioxidants. Research into piperidine derivatives has demonstrated potential antioxidant effects, which are beneficial in preventing oxidative stress-related diseases .
Organic Synthesis Methodology
This compound can be used to develop new methodologies in organic synthesis, particularly for creating piperidine- and pyridine-containing heterocycles. Its efficient synthesis process from readily available materials makes it a promising candidate for such applications .
Kinase Inhibition for Targeted Therapies
Derivatives of this compound could be used to inhibit specific kinases, such as c-KIT kinase. This is particularly relevant in targeted cancer therapies where inhibition of certain kinases is necessary to prevent cancer cell growth .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
A similar compound, 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, has been reported to inhibit c-kit kinase . c-KIT is a type of protein kinase that plays a crucial role in cell survival, proliferation, and differentiation .
Mode of Action
Based on the information about the similar compound, it can be inferred that it might interact with its target, possibly c-kit kinase, and inhibit its function . This inhibition could lead to changes in the cellular processes controlled by this kinase.
Biochemical Pathways
Given that c-kit kinase is involved in several signaling pathways, including the mapk, pi3k/akt, and jak/stat pathways , it can be inferred that these pathways might be affected by the compound.
Result of Action
If the compound indeed inhibits c-kit kinase, it could potentially lead to decreased cell proliferation and survival, given the role of c-kit in these processes .
Eigenschaften
IUPAC Name |
(4S,5R)-4-amino-1-methyl-5-pyridin-3-ylpyrrolidin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c1-13-9(14)5-8(11)10(13)7-3-2-4-12-6-7;;/h2-4,6,8,10H,5,11H2,1H3;2*1H/t8-,10+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTVTKVHQCXZAV-UQZKZZBYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)N)C2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)N)C2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5R)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride](/img/structure/B2922895.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2922900.png)
![N-(4-methylbenzyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2922903.png)


![N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2922908.png)

![4-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2922911.png)
![3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-methoxy-2H-chromen-2-one](/img/structure/B2922912.png)

![Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyridine-2-carboxylate](/img/structure/B2922915.png)

